molecular formula C6H12N4 B8343084 N-(Pyrimidin-1-yl)ethylenediamine

N-(Pyrimidin-1-yl)ethylenediamine

Cat. No. B8343084
M. Wt: 140.19 g/mol
InChI Key: RZPFZHUFZYNAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05149700

Procedure details

A solution of N-[2-[(pyrimidin-1-yl)amino]ethyl]acetamide (7.1 g, 0.039 mol) in 2.5N NaOH (47 mL, 0.118 mol) was heated under reflux for 22 hours. The mixture was cooled and the pH was adjusted to 8 with 2N HCl (38 mL). The mixture was concentrated, suspended in EtOH (100 mL) and filtered. The filtrate was concentrated to give an oily solid 4.7 g (87%).
Name
N-[2-[(pyrimidin-1-yl)amino]ethyl]acetamide
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[N:1]1([NH:7][CH2:8][CH2:9][NH:10]C(=O)C)[CH:6]=[CH:5][CH:4]=[N:3][CH2:2]1.[OH-].[Na+].Cl>>[N:1]1([NH:7][CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[N:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
N-[2-[(pyrimidin-1-yl)amino]ethyl]acetamide
Quantity
7.1 g
Type
reactant
Smiles
N1(CN=CC=C1)NCCNC(C)=O
Name
Quantity
47 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CN=CC=C1)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.